molecular formula C29H41BrN4O4S B14766360 (S,R,S)-AHPC-CO-C6-Br

(S,R,S)-AHPC-CO-C6-Br

Cat. No.: B14766360
M. Wt: 621.6 g/mol
InChI Key: VFMSEFDQJTUBHA-MVERNJQCSA-N
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Description

(S,R,S)-AHPC-CO-C6-Br is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound’s structure includes a brominated aromatic ring, which contributes to its reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-CO-C6-Br typically involves multiple steps, starting with the preparation of the chiral centers. The process often includes:

    Formation of the chiral centers: This can be achieved through asymmetric synthesis or chiral resolution techniques.

    Coupling reactions: The final step involves coupling the brominated aromatic ring with the AHPC moiety, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automation can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S,R,S)-AHPC-CO-C6-Br undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(S,R,S)-AHPC-CO-C6-Br has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S,R,S)-AHPC-CO-C6-Br exerts its effects involves interactions with specific molecular targets. The brominated aromatic ring can participate in various binding interactions, while the chiral centers influence the compound’s overall conformation and reactivity. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (R,S,R)-AHPC-CO-C6-Br: A stereoisomer with different chiral configurations.

    (S,S,S)-AHPC-CO-C6-Br: Another stereoisomer with all chiral centers in the same configuration.

    (R,R,R)-AHPC-CO-C6-Br: A stereoisomer with all chiral centers in the opposite configuration.

Uniqueness

(S,R,S)-AHPC-CO-C6-Br is unique due to its specific chiral configuration, which can lead to different reactivity and interactions compared to its stereoisomers. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and asymmetric synthesis.

Properties

Molecular Formula

C29H41BrN4O4S

Molecular Weight

621.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-(7-bromoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H41BrN4O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1

InChI Key

VFMSEFDQJTUBHA-MVERNJQCSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCBr)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCBr)O

Origin of Product

United States

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